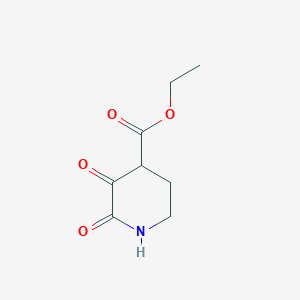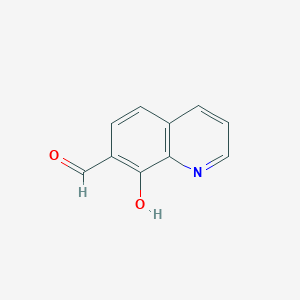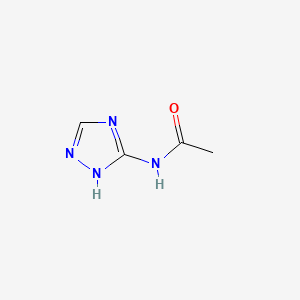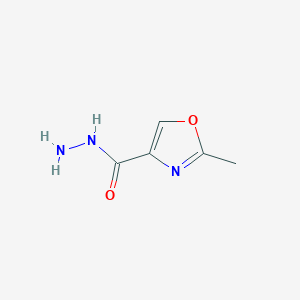
6-メチルピリジン-3-スルホン酸
説明
6-Methylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C6H7NO3S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-3-sulfonic acid consists of a pyridine ring with a methyl group attached to the 6th carbon and a sulfonic acid group attached to the 3rd carbon . The InChI code is1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) . Physical and Chemical Properties Analysis
6-Methylpyridine-3-sulfonic acid is a solid substance . It has a molecular weight of 173.19 g/mol . The compound is not readily biodegradable and can cause various side effects .科学的研究の応用
材料科学
6-メチルピリジン-3-スルホン酸は、先進材料の開発において材料科学で使用されています。 そのスルホン酸基は、ポリマーのドーパントまたは官能基として機能し、電気伝導率や熱安定性などの特性を高めることができます 。 また、ガス貯蔵から触媒作用まで、さまざまな用途を持つ金属有機構造体(MOF)の合成にも使用されています 。
ライフサイエンス研究
ライフサイエンスでは、この化合物は、創薬や生物学的研究に使用される複雑な分子の合成のための構成単位として役立ちます。 これは、多くの医薬品に広く存在する複素環式化合物の合成に特に役立ちます 。
化学合成
6-メチルピリジン-3-スルホン酸は、化学合成における重要な中間体です。 これは、分子にスルホン酸基を導入するために使用され、その溶解性と反応性を大幅に変えることができ、合成経路におけるさらなる変換に適しています 。
クロマトグラフィー
この化合物は、クロマトグラフィーにおいて、標準物質または誘導体として、複雑な混合物を分離するために使用されます。 その独特の構造により、スルホン酸基との相互作用に基づいて物質を効果的に分離することができ、分析手順を支援します 。
分析研究
分析研究では、6-メチルピリジン-3-スルホン酸は、機器の校正と分析方法の開発に使用されます。 その明確に定義された構造と特性により、方法の検証と結果の定量化に優れた候補となっています 。
有機合成
有機合成試薬として、6-メチルピリジン-3-スルホン酸は、さまざまな有機化合物の調製に使用されます。 さまざまな有機基質との反応性により、多様な化学構造を作成することができ、これは医薬品原薬(API)やその他の有機分子の合成に不可欠です 。
Safety and Hazards
6-Methylpyridine-3-sulfonic acid may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
Sulfonic acid derivatives, including aryl- and hetarylsulfonyl amides, are known to be used as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
It’s synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups .
Biochemical Pathways
It’s known that sulfonic acid derivatives can play a role in various biochemical processes due to their ability to act as pharmaceuticals, plant growth regulators, and herbicides .
Result of Action
As a sulfonic acid derivative, it may have potential effects in various biological contexts, such as pharmaceutical applications, plant growth regulation, and herbicidal activity .
生化学分析
Biochemical Properties
6-Methylpyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 6-Methylpyridine-3-sulfonic acid and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific conditions and concentrations involved .
Cellular Effects
6-Methylpyridine-3-sulfonic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, 6-Methylpyridine-3-sulfonic acid can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 6-Methylpyridine-3-sulfonic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, 6-Methylpyridine-3-sulfonic acid can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylpyridine-3-sulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Methylpyridine-3-sulfonic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 6-Methylpyridine-3-sulfonic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methylpyridine-3-sulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the activity of certain metabolic pathways. At high doses, 6-Methylpyridine-3-sulfonic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
6-Methylpyridine-3-sulfonic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, 6-Methylpyridine-3-sulfonic acid can alter the metabolism of drugs and other xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Methylpyridine-3-sulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 6-Methylpyridine-3-sulfonic acid can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 6-Methylpyridine-3-sulfonic acid is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 6-Methylpyridine-3-sulfonic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the nucleus, affecting gene expression and other nuclear processes .
特性
IUPAC Name |
6-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGRDDFLCHSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297307 | |
| Record name | 6-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-69-9 | |
| Record name | 4808-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-3-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)




![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)







